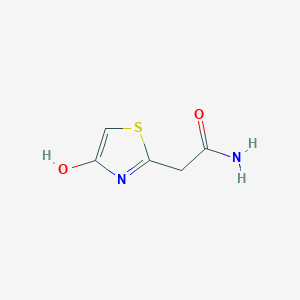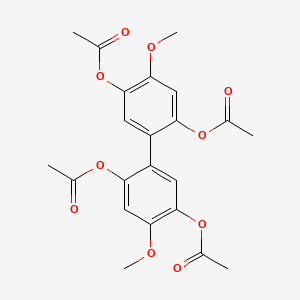
1,1,2,2-Tetrafluoro-3-iodopropan
Übersicht
Beschreibung
1,1,2,2-Tetrafluoro-3-iodopropane is a fluorinated building block . It has a linear formula of ICH2CF2CHF2 and a molecular weight of 241.95 . The rotational transitions and complete iodine nuclear quadrupole coupling tensor of its trans-trans and gauche-gauche conformers have been determined .
Molecular Structure Analysis
The molecular structure of 1,1,2,2-Tetrafluoro-3-iodopropane is based on structures generated from information available in ECHA’s databases . The InChI string is 1S/C3H3F4I/c4-2(5)3(6,7)1-8/h2H,1H2 and the SMILES string is FC(F)C(F)(F)CI .
Physical And Chemical Properties Analysis
1,1,2,2-Tetrafluoro-3-iodopropane has a refractive index of 1.414, a boiling point of 99 °C, and a density of 2.117 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Fluorierter Baustein
1,1,2,2-Tetrafluoro-3-iodopropan ist ein fluorierter Baustein . Dies bedeutet, dass er als Ausgangsmaterial bei der Synthese anderer komplexer Moleküle verwendet werden kann, insbesondere solcher, die die Einarbeitung von Fluoratomen erfordern.
Iodtransferpolymerisation (ITP)
Diese Verbindung kann bei der Iodtransferpolymerisation (ITP) von Vinylidenfluorid (VDF) . ITP ist eine Art von kontrollierter radikalischer Polymerisationstechnik
Biochemische Analyse
Biochemical Properties
1,1,2,2-Tetrafluoro-3-iodopropane plays a significant role in biochemical reactions due to its fluorinated structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms can form strong hydrogen bonds with amino acid residues in proteins, affecting their conformation and activity. Additionally, the iodine atom in 1,1,2,2-Tetrafluoro-3-iodopropane can participate in halogen bonding, further influencing the interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
1,1,2,2-Tetrafluoro-3-iodopropane has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. This can result in altered gene expression profiles and metabolic fluxes within the cell. The specific effects of 1,1,2,2-Tetrafluoro-3-iodopropane on cellular processes depend on the cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of 1,1,2,2-Tetrafluoro-3-iodopropane involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to changes in their activity. For example, the fluorine atoms in 1,1,2,2-Tetrafluoro-3-iodopropane can form hydrogen bonds with amino acid residues, stabilizing or destabilizing the protein structure. Additionally, the iodine atom can participate in halogen bonding, further influencing the binding interactions. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,2,2-Tetrafluoro-3-iodopropane can change over time. The compound’s stability and degradation are important factors to consider. 1,1,2,2-Tetrafluoro-3-iodopropane is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects can persist even after the compound has been removed from the experimental system .
Dosage Effects in Animal Models
The effects of 1,1,2,2-Tetrafluoro-3-iodopropane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, 1,1,2,2-Tetrafluoro-3-iodopropane can cause significant changes in cellular processes, including enzyme inhibition, altered gene expression, and metabolic disruptions. Toxic or adverse effects have been observed at high doses, including tissue damage and organ dysfunction. These effects highlight the importance of careful dosage control in experimental studies involving 1,1,2,2-Tetrafluoro-3-iodopropane .
Metabolic Pathways
1,1,2,2-Tetrafluoro-3-iodopropane is involved in various metabolic pathways within the cell. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The specific metabolic pathways and enzymes involved in the metabolism of 1,1,2,2-Tetrafluoro-3-iodopropane depend on the cell type and the experimental conditions .
Transport and Distribution
The transport and distribution of 1,1,2,2-Tetrafluoro-3-iodopropane within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, 1,1,2,2-Tetrafluoro-3-iodopropane can localize to specific compartments or organelles, depending on its interactions with cellular components. These interactions can affect the compound’s localization and accumulation within the cell .
Subcellular Localization
1,1,2,2-Tetrafluoro-3-iodopropane exhibits specific subcellular localization patterns within cells. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, 1,1,2,2-Tetrafluoro-3-iodopropane may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function. The subcellular localization of 1,1,2,2-Tetrafluoro-3-iodopropane is crucial for understanding its activity and function within the cell .
Eigenschaften
IUPAC Name |
1,1,2,2-tetrafluoro-3-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F4I/c4-2(5)3(6,7)1-8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUMUNAZCCDSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337468 | |
| Record name | 1,1,2,2-Tetrafluoro-3-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
679-87-8 | |
| Record name | 1,1,2,2-Tetrafluoro-3-iodopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=679-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetrafluoro-3-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-Tetrafluoro-3-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 1,1,2,2-Tetrafluoro-3-iodopropane that have been studied using spectroscopic methods?
A1: Research has focused on characterizing the different conformers of 1,1,2,2-Tetrafluoro-3-iodopropane using chirped pulse Fourier transform microwave spectroscopy. This technique identified two primary conformers: the trans–trans conformer, predicted to be the most stable, and the gauche–gauche conformer []. The study successfully recorded numerous rotational transitions for both conformers within the frequency range of 7.5 to 16 GHz []. Additionally, the research determined the complete iodine nuclear quadrupole coupling tensor for both conformers, providing valuable insights into the molecule's electronic structure and interactions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1296445.png)










![Thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B1296465.png)

